N'-(5-Bromo-2-methoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
Description
N'-(5-Bromo-2-methoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a hydrazide-based Schiff base compound characterized by a benzohydrazide core substituted with a 4-((4-chlorobenzyl)oxy) group and a 5-bromo-2-methoxybenzylidene moiety. Its molecular formula is C₂₂H₁₈BrClN₂O₃, with a molecular weight of 497.75 g/mol. The compound is synthesized via condensation reactions between substituted benzohydrazides and aldehydes or ketones under reflux conditions, a method widely employed for analogous hydrazide derivatives . Key structural features include:
- A hydrazone (–NH–N=CH–) linkage formed by the condensation of hydrazide and aldehyde groups.
- Electron-withdrawing substituents (bromo, chloro) and methoxy groups that influence electronic distribution and biological activity.
Properties
CAS No. |
765281-70-7 |
|---|---|
Molecular Formula |
C22H18BrClN2O3 |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H18BrClN2O3/c1-28-21-11-6-18(23)12-17(21)13-25-26-22(27)16-4-9-20(10-5-16)29-14-15-2-7-19(24)8-3-15/h2-13H,14H2,1H3,(H,26,27)/b25-13+ |
InChI Key |
BETKJWQOLVCMMK-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N'-(5-Bromo-2-methoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a hydrazone compound with significant potential in various biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃BrClN₂O₃, indicating the presence of halogens (bromine and chlorine), nitrogen, and oxygen. The compound features a hydrazone functional group characterized by a C=N bond, which is crucial for its biological interactions. The substituents on the benzene rings significantly influence its reactivity and biological properties .
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 4-((4-chlorobenzyl)oxy)benzohydrazide. The reaction conditions are optimized to enhance yield and purity, often employing solvents such as ethanol or methanol under reflux conditions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown promising antibacterial and antifungal properties. For instance, derivatives with analogous structures have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Preliminary studies suggest that this compound may possess antiproliferative effects against several cancer cell lines. For example, related hydrazone derivatives have exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells .
- Analgesic Effects : Some synthesized analogs of benzohydrazide have been reported to display analgesic properties in animal models, indicating potential for pain management applications .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to modulation of cellular processes such as apoptosis in cancer cells or inhibition of microbial growth .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features of this compound relative to other hydrazone derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-(5-Bromo-2-hydroxybenzylidene)-4-benzoylhydrazide | Hydroxy instead of methoxy group | Antiglycation activity |
| N'-(4-Fluoro-2-hydroxy-benzylidene)-benzohydrazide | Fluorine substituent | Antimicrobial properties |
| N'-(2-Hydroxy-3-methoxybenzylidene)-hydrazine | Different substitution pattern | Antioxidant effects |
The unique combination of bromine and chlorine substituents along with the methoxy group in this compound is believed to confer distinct reactivity and biological properties compared to other similar compounds .
Case Studies and Research Findings
Recent studies have focused on evaluating the biological efficacy of hydrazone derivatives, including this compound:
- Anticancer Studies : In vitro tests have shown that certain derivatives can inhibit the proliferation of cancer cells effectively, with IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil. For example, one study reported an IC50 value of 21.3 ± 4.1 µM for a related compound against A549 lung cancer cells .
- Antimicrobial Efficacy : A series of synthesized hydrazones were screened for antimicrobial activity using disc diffusion methods against various bacterial strains. Some compounds demonstrated significant zones of inhibition, suggesting their potential as antimicrobial agents .
- Analgesic Activity : Research involving animal models has indicated that certain hydrazone derivatives exhibit significant pain-relieving effects comparable to conventional analgesics .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that benzohydrazides, including N'-(5-Bromo-2-methoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide, exhibit significant antimicrobial properties. A study conducted by researchers highlighted its efficacy against various bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines, suggesting its potential use in cancer therapy. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .
Materials Science
Organic Light Emitting Diodes (OLEDs)
this compound has been explored as a precursor in the synthesis of luminescent materials for OLED applications. Its unique structural characteristics allow it to participate in the formation of efficient light-emitting layers, enhancing the performance of OLED devices .
Polymer Composites
The compound is also being researched for its role in polymer composites. By incorporating this hydrazide into polymer matrices, researchers aim to improve mechanical properties and thermal stability, which are crucial for various industrial applications .
Environmental Studies
Toxicological Assessments
Given its chemical structure, this compound has been subjected to toxicological assessments to evaluate its environmental impact. Studies have reported that it is very toxic to aquatic life, necessitating careful handling and disposal .
Biodegradability Research
Research is ongoing to assess the biodegradability of this compound in different environmental conditions. Understanding its degradation pathways can help mitigate potential ecological risks associated with its use in industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against various bacterial strains | Showed significant inhibition against Gram-positive and Gram-negative bacteria |
| Anticancer Mechanism Investigation | In vitro studies on cancer cell lines | Induced apoptosis and inhibited proliferation |
| OLED Efficiency Enhancement | Use as a precursor in OLED materials | Improved luminescent efficiency and stability |
| Environmental Toxicity Assessment | Toxicological impact on aquatic ecosystems | Classified as very toxic with long-lasting effects |
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Bromine at position 5 (target compound) vs. position 2 () significantly alters steric and electronic profiles, impacting binding to biological targets .
- Functional Groups : The 4-((4-chlorobenzyl)oxy) group in the target compound increases molecular weight and hydrophobicity compared to simpler methoxy or tert-butyl substituents .
Physicochemical Properties
- Melting Points : Most benzohydrazides melt between 160–250°C. The target compound’s melting point is unreported, but analogues with similar substituents (e.g., 4-methoxy derivatives) melt at 185–190°C .
- Solubility : Methoxy and hydroxyl groups improve aqueous solubility, while bromo and chloro substituents favor organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
